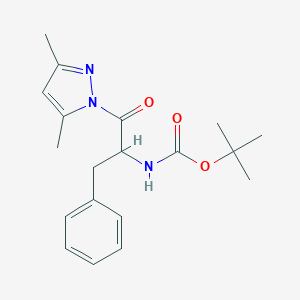

![molecular formula C20H18ClN5O2S B243316 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B243316.png)

2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide, also known as CETSA ligand, is a chemical compound that has gained considerable attention in recent years due to its potential as a tool for drug discovery. It is a small molecule that is capable of binding to target proteins in cells, allowing them to be stabilized and subsequently analyzed.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand involves its binding to target proteins in cells, leading to their stabilization. This is thought to occur through the formation of a complex between the ligand and the target protein, which prevents the protein from denaturing and being degraded. The stabilized protein can then be analyzed using mass spectrometry or other techniques.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand are largely dependent on the target protein being analyzed. However, in general, the ligand has been shown to have minimal effects on cellular viability and function. It has also been shown to be selective for specific target proteins, allowing for the identification of specific drug targets.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand in lab experiments include its ability to stabilize target proteins in cells, allowing for their subsequent analysis, and its selectivity for specific target proteins. However, there are also limitations to its use, including the potential for off-target effects and the need for optimization of experimental conditions.

Future Directions

There are several future directions for the use of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand in scientific research. These include the development of new ligands with improved properties, the identification of novel drug targets, and the application of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand in drug development and personalized medicine. Additionally, the use of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand in combination with other techniques, such as CRISPR/Cas9 gene editing, could lead to new insights into cellular biology and disease mechanisms.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand involves several steps, including the reaction of 2-chlorophenol with 2-bromoethanol to form 2-(2-chlorophenoxy)ethanol, followed by the reaction of the latter with 4-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine to form the final product. The synthesis has been optimized to yield high purity and yield of 2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand has been used in various scientific research applications, including drug discovery, target identification, and protein-protein interaction studies. It has been shown to be effective in stabilizing target proteins in cells, allowing for their subsequent analysis by mass spectrometry or other techniques. This has led to the identification of novel drug targets and the development of new drugs.

properties

Molecular Formula |

C20H18ClN5O2S |

|---|---|

Molecular Weight |

427.9 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |

InChI |

InChI=1S/C20H18ClN5O2S/c1-2-17-23-24-20-26(17)25-19(29-20)14-9-7-13(8-10-14)11-22-18(27)12-28-16-6-4-3-5-15(16)21/h3-10H,2,11-12H2,1H3,(H,22,27) |

InChI Key |

MFFLYIACMVCFOU-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4Cl |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one](/img/structure/B243233.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B243235.png)

![4-[3-(furan-2-yl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B243238.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide](/img/structure/B243247.png)

![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazol-2-amine](/img/structure/B243248.png)

![13-methyl-6H-chromeno[4',3':4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione](/img/structure/B243249.png)

![2-[3-Acetyl-5-(3-bromophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-6-allylphenyl acetate](/img/structure/B243250.png)

![Ethyl 6-(4-{[(2-bromophenyl)carbonyl]oxy}-3-methoxyphenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B243257.png)

![N-[4-(acetylamino)phenyl]-2-({2-nitrophenyl}sulfanyl)acetamide](/img/structure/B243268.png)